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Compound of Interest

Compound Name: 4-Ethyl-3,3-dimethyloctane

Cat. No.: B14556946 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for the branched alkane, 4-Ethyl-3,3-dimethyloctane. Due to the absence of experimentally

acquired spectra in public databases, this document leverages established principles of nuclear

magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry

(MS) to present an anticipated spectroscopic profile. Detailed experimental protocols for the

acquisition of such data are also provided.

Molecular Structure and Properties
4-Ethyl-3,3-dimethyloctane is a saturated hydrocarbon with the molecular formula C₁₂H₂₆ and

a molecular weight of 170.33 g/mol .[1][2] Its structure features a central quaternary carbon at

position 3, bonded to two methyl groups, an ethyl group, and a pentyl chain that is further

substituted with an ethyl group at its second position (overall position 4 of the octane

backbone). This highly branched structure is expected to give rise to a complex but

interpretable set of spectroscopic data.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-Ethyl-3,3-
dimethyloctane based on the analysis of similar branched alkanes.

Table 1: Predicted ¹H NMR Spectroscopic Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b14556946?utm_src=pdf-interest
https://www.benchchem.com/product/b14556946?utm_src=pdf-body
https://www.benchchem.com/product/b14556946?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=62183-57-7
https://pubchem.ncbi.nlm.nih.gov/compound/4-Ethyl-3_3-dimethyloctane
https://www.benchchem.com/product/b14556946?utm_src=pdf-body
https://www.benchchem.com/product/b14556946?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14556946?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

CH₃ (C1) 0.85 - 0.95 Triplet 3H

CH₃ (C2') 0.85 - 0.95 Triplet 3H

CH₃ (gem-dimethyl) 0.85 - 0.95 Singlet 6H

CH₂ (C2) 1.20 - 1.40 Multiplet 2H

CH₂ (C1') 1.20 - 1.40 Quartet 2H

CH (C4) 1.40 - 1.60 Multiplet 1H

CH₂ (C5) 1.20 - 1.40 Multiplet 2H

CH₂ (C6) 1.20 - 1.40 Multiplet 2H

CH₂ (C7) 1.20 - 1.40 Multiplet 2H

CH₃ (C8) 0.85 - 0.95 Triplet 3H

Note: Chemical shifts for alkanes are often in a narrow range and can exhibit significant

overlap. 2D NMR techniques such as COSY and HSQC would be essential for definitive

assignments.

Table 2: Predicted ¹³C NMR Spectroscopic Data
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Carbon Chemical Shift (δ, ppm)

C1 ~14

C2' ~11

gem-dimethyl ~25

C3 (quaternary) ~35

C2 ~30

C1' ~23

C4 ~45

C5 ~28

C6 ~32

C7 ~23

C8 ~14

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Vibration Intensity

2960 - 2850 C-H stretch (alkane) Strong

1470 - 1450
C-H bend (methylene &

methyl)
Medium

1380 - 1370 C-H bend (gem-dimethyl) Medium-Strong

~725 C-H rock (long chain) Weak

Table 4: Predicted Mass Spectrometry (MS) Data
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m/z Proposed Fragment Relative Abundance

170 [M]⁺ Low

155 [M-CH₃]⁺ Medium

141 [M-C₂H₅]⁺ High

113 [M-C₄H₉]⁺ Medium

99 [M-C₅H₁₁]⁺ High

57 [C₄H₉]⁺ High (likely base peak)

43 [C₃H₇]⁺ High

29 [C₂H₅]⁺ Medium

Note: Branched alkanes often exhibit a weak or absent molecular ion peak due to facile

fragmentation at the branching points.[3] The most stable carbocations will give rise to the most

abundant peaks.

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for 4-Ethyl-
3,3-dimethyloctane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra, along with 2D correlation spectra

(COSY, HSQC) to fully elucidate the chemical structure.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

Sample Preparation:

Dissolve approximately 5-10 mg of 4-Ethyl-3,3-dimethyloctane in ~0.6 mL of deuterated

chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment (e.g., zg30).

Spectral Width: 12-15 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64.

Temperature: 298 K.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

Spectral Width: 200-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096.

2D NMR Acquisition (COSY & HSQC):

Standard pulse programs for COSY (Correlation Spectroscopy) and HSQC (Heteronuclear

Single Quantum Coherence) will be utilized to establish proton-proton and proton-carbon

correlations, respectively.
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Sample Preparation
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NMR Spectroscopy Experimental Workflow

Infrared (IR) Spectroscopy
Objective: To identify the characteristic vibrational modes of the C-H bonds within the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated

Total Reflectance (ATR) accessory.

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Acquire a background spectrum of the clean, empty ATR crystal.

Place a small drop of neat 4-Ethyl-3,3-dimethyloctane directly onto the ATR crystal.

Data Acquisition:

Spectral Range: 4000 - 650 cm⁻¹.
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Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Instrument Setup Sample Analysis Data Processing

Clean ATR Crystal Acquire Background Spectrum Apply Sample to Crystal Acquire Sample Spectrum Baseline Correction Peak Identification Functional Group Analysis

Click to download full resolution via product page

FTIR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)
Objective: To determine the molecular weight and analyze the fragmentation pattern to confirm

the structure.

Instrumentation: A mass spectrometer, typically a Gas Chromatograph-Mass Spectrometer

(GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

Prepare a dilute solution of 4-Ethyl-3,3-dimethyloctane in a volatile organic solvent (e.g.,

hexane or dichloromethane) at a concentration of approximately 1 mg/mL.

GC-MS Parameters:

Injection Volume: 1 µL.

Injector Temperature: 250 °C.

GC Column: A non-polar column (e.g., DB-5ms).

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

Ion Source: Electron Ionization (EI) at 70 eV.
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Mass Range: m/z 20 - 300.

4-Ethyl-3,3-dimethyloctane
(C12H26)
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Further Fragmentation
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Predicted Mass Spectrometry Fragmentation Pathway

This comprehensive guide provides a robust framework for the spectroscopic characterization

of 4-Ethyl-3,3-dimethyloctane. The predicted data and detailed experimental protocols herein

should serve as a valuable resource for researchers in the fields of chemistry and drug

development.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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